molecular formula C22H27ClN2O3S B298680 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

Cat. No. B298680
M. Wt: 435 g/mol
InChI Key: JKGJGTKKQQPHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as AC-42 and is a potent and selective inhibitor of the dopamine transporter. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide involves the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide. One direction is to study its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another direction is to study its mechanism of action in more detail to better understand its effects on dopamine levels in the brain. Additionally, future research could focus on developing more cost-effective synthesis methods for this compound to make it more widely available for scientific research.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide involves several steps. The first step is the reaction of 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form N-(4-chlorobenzyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-oxoethyl-1-azepanamine to form the final product, N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has been extensively studied in scientific research. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, AC-42 increases the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders.

properties

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H27ClN2O3S/c1-18-6-12-21(13-7-18)29(27,28)25(16-19-8-10-20(23)11-9-19)17-22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-17H2,1H3

InChI Key

JKGJGTKKQQPHPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCCCCC3

Origin of Product

United States

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